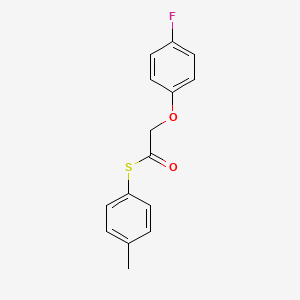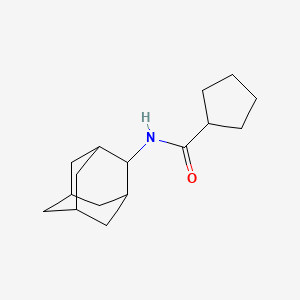
N-2-adamantylcyclopentanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-adamantylcyclopentanecarboxamide is a chemical compound that has been studied for its potential applications in scientific research. This compound is also known as ACPD and is classified as an adamantane derivative. ACPD has been found to have properties that make it useful for a variety of research purposes, including its ability to act as an agonist for certain receptors in the brain.
Wirkmechanismus
The mechanism of action of ACPD involves its ability to bind to certain receptors in the brain. Specifically, ACPD acts as an agonist for the metabotropic glutamate receptor. This receptor is involved in a variety of processes, including synaptic plasticity, learning, and memory. By binding to this receptor, ACPD can modulate the activity of neurons in the brain and affect these processes.
Biochemical and Physiological Effects:
ACPD has been found to have a variety of biochemical and physiological effects. For example, it has been found to increase the release of glutamate in the brain, which can affect synaptic plasticity and learning. ACPD has also been found to have neuroprotective effects, which may make it useful in the treatment of neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of ACPD is that it is a relatively stable compound that can be easily synthesized. This makes it useful for a variety of research purposes. However, one limitation of ACPD is that it can be difficult to work with in certain experimental conditions. For example, it may be unstable in certain solvents or at certain temperatures.
Zukünftige Richtungen
There are many potential future directions for research on ACPD. One area of interest is its potential use in the treatment of neurological disorders. For example, ACPD may be useful in the treatment of Parkinson's disease or Alzheimer's disease. Another area of interest is its potential use in the study of synaptic plasticity and learning. ACPD may be useful in understanding how these processes work at the molecular level. Finally, ACPD may have potential applications in the development of new drugs or therapies for a variety of conditions.
Synthesemethoden
ACPD can be synthesized through a multistep process that involves the reaction of various chemicals. The first step involves the reaction of adamantane with nitric acid to form 2-nitroadamantane. The second step involves the reduction of 2-nitroadamantane to 2-aminoadamantane. Finally, 2-aminoadamantane is reacted with cyclopentanecarboxylic acid to form ACPD.
Wissenschaftliche Forschungsanwendungen
ACPD has been found to have a variety of potential research applications. One of the most promising applications is its ability to act as an agonist for certain receptors in the brain. These receptors are involved in a variety of processes, including learning and memory. ACPD has also been studied for its potential use in the treatment of Parkinson's disease and other neurological disorders.
Eigenschaften
IUPAC Name |
N-(2-adamantyl)cyclopentanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c18-16(12-3-1-2-4-12)17-15-13-6-10-5-11(8-13)9-14(15)7-10/h10-15H,1-9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHFGIRLSJRNBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)NC2C3CC4CC(C3)CC2C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Adamantan-2-YL)cyclopentanecarboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

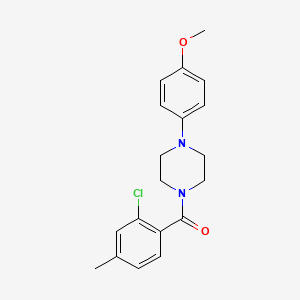

![4,4,7-trimethyl-5-propionyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5716044.png)

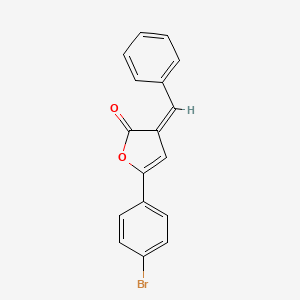
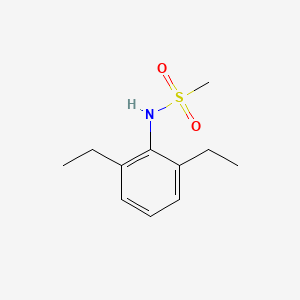
![1-{3-nitro-4-[(1-phenyl-1H-tetrazol-5-yl)thio]phenyl}ethanone](/img/structure/B5716072.png)
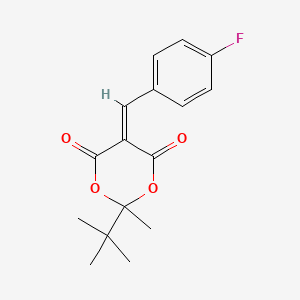
![methyl N-[4-(4-morpholinylsulfonyl)benzoyl]glycinate](/img/structure/B5716106.png)
![N-[4-({benzyl[2-(dimethylamino)ethyl]amino}methyl)phenyl]acetamide](/img/structure/B5716107.png)
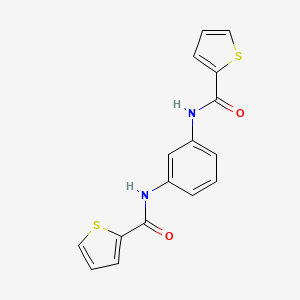
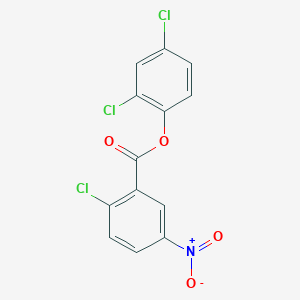
![methyl 4-{[4-(3-oxo-1-buten-1-yl)phenoxy]methyl}benzoate](/img/structure/B5716144.png)
